Superior Inhibition of Hepatic Monooxygenase Activities Compared to Parent Fungicide and Dihydroxy Metabolite
In a head-to-head in vivo study in rats, 6-methyl-2,3-quinoxalinedithiol was found to be an 'even more powerful inhibitor of monooxygenase activities' than both its parent compound, Morestan (6-methyl-2,3-quinoxalinedithiol cyclic carbonate), and the related metabolite 6-methyl-2,3-quinoxalinedihydroxy [1]. While the study did not report exact IC50 values for each compound, the clear rank order of inhibitory potency (dithiol > carbonate > dihydroxy) was consistently observed across multiple microsomal enzyme assays, including aminopyrine N-demethylase and p-nitroanisole O-demethylase [1].
| Evidence Dimension | Inhibition of hepatic mixed-function oxidase activity |
|---|---|
| Target Compound Data | Qualitatively superior inhibitory potency |
| Comparator Or Baseline | Morestan (cyclic carbonate) and 6-methyl-2,3-quinoxalinedihydroxy |
| Quantified Difference | Not numerically quantified; observed rank order of potency |
| Conditions | In vivo rat model; intraperitoneal administration (50 mg/kg/day for 4 days) |
Why This Matters
This rank-order potency confirms the dithiol metabolite is the primary driver of enzyme inhibition in the Morestan metabolic pathway, making it essential for toxicology studies where the parent compound is administered.
- [1] Gaillard, D., Chamoiseau, G., & Derache, R. (1977). Effect of morestan and other substituted quinoxalines on the activities of various rat hepatic mixed-function oxidases. Archives of Environmental Contamination and Toxicology, 5(1), 403–413. View Source
